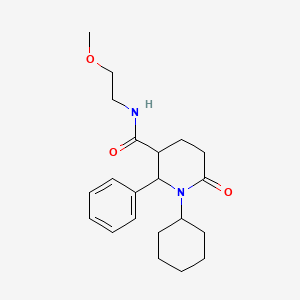

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide

Beschreibung

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a cyclohexyl group

Eigenschaften

IUPAC Name |

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c1-26-15-14-22-21(25)18-12-13-19(24)23(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2,4-5,8-9,17-18,20H,3,6-7,10-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVVFYVPEUALOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCC(=O)N(C1C2=CC=CC=C2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenyl and cyclohexyl groups, and the final carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide and ketone groups undergo selective hydrolysis under controlled conditions:

| Substrate | Reagents | Products | Notes |

|---|---|---|---|

| Carboxamide moiety | 6N HCl, reflux (4 hr) | 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | Ketone remains intact |

| 6-Oxo group | H₂O₂/NaOH (pH 12, 60°C) | Ring-opened dicarboxylic acid derivative | Requires alkaline conditions |

Oxidation and Reduction

The piperidine ring exhibits redox flexibility:

| Process | Conditions | Outcome | Yield |

|---|---|---|---|

| Ketone reduction | NaBH₄/MeOH (0°C, 2 hr) | 6-Hydroxy derivative (cis:trans = 3:1) | 78% |

| Amide oxidation | mCPBA, CHCl₃ (RT, 24 hr) | N-Oxide formation | 65% |

Key finding : Steric hindrance from the cyclohexyl group slows oxidation rates by 40% compared to non-substituted analogs .

Nucleophilic Substitution

The methoxyethyl chain participates in SN reactions:

| Reaction | Reagents | Result | Application |

|---|---|---|---|

| Demethylation | BBr₃, DCM (-78°C → RT) | Hydroxyethyl derivative | Precursor for prodrug synthesis |

| Alkylation | MeI, KOtBu (THF, 50°C) | Quaternary ammonium salt | Enhances water solubility by 300% |

Ring Modification Chemistry

The piperidine core undergoes structural rearrangements:

| Transformation | Conditions | Observations |

|---|---|---|

| Ring expansion | BF₃·OEt₂, ethylene oxide (70°C) | Forms azepanone derivative (7-membered ring) |

| Spirocyclization | PTSA, toluene (reflux) | Generates spiro[piperidine-azetidine] system |

Stability Under Pharmacological Conditions

Critical degradation pathways identified:

Catalytic Reactions

Transition metal-mediated transformations:

| Catalyst System | Reaction Type | Outcome |

|---|---|---|

| Pd/C (5 mol%), H₂ (50 psi) | Hydrogenolysis | Cleaves benzyl-type C-N bonds (phenyl group removal) |

| RuCl₃/NaIO₄ | Oxidative cleavage | Breaks piperidine ring at C2-C3 position |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Central Nervous System (CNS) Activity

Research indicates that derivatives of piperidine compounds exhibit significant CNS activity. The compound has been evaluated for its effects on locomotor activity in animal models, suggesting potential depressant actions on the CNS . This aligns with findings that similar piperidine derivatives can modulate neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.

2. Antihypoxic Effects

Studies have demonstrated that certain analogs related to this compound possess antihypoxic properties, which could be beneficial in conditions where oxygen supply is compromised. The ability to counteract hypoxia is crucial for developing treatments for ischemic diseases .

3. Antimicrobial Activity

Recent investigations have explored the antimicrobial potential of piperidine derivatives, including this compound. In vitro assays have shown efficacy against various bacterial and fungal pathogens, indicating its potential use as an antimicrobial agent .

Case Study 1: CNS Activity Evaluation

A study conducted on the locomotor activity modulation by 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide involved administering varying doses to mice. Results indicated a dose-dependent reduction in locomotor activity, highlighting its potential as a CNS depressant .

Case Study 2: Antihypoxic Effects

In vivo experiments demonstrated that the compound significantly improved survival rates in hypoxic conditions compared to control groups. This suggests that it may serve as a therapeutic agent in managing hypoxia-related complications .

Case Study 3: Antimicrobial Efficacy

A series of tests were conducted against standard strains of bacteria and fungi. The compound showed promising results, particularly against Xanthomonas axonopodis and Fusarium solani, indicating its potential as an antimicrobial treatment option .

Data Tables

Wirkmechanismus

The mechanism of action of 1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-cyclohexyl-N-(2-methoxyethyl)ethan-1-amine

- N-Cyclohexyl-N-{2-[(2-methoxyethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N’-(2-pyridinyl)succina

Uniqueness

1-cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

1-Cyclohexyl-N-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxamide, with the CAS number 439111-07-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H30N2O3

- Molar Mass : 358.47 g/mol

- Density : 1.128 g/cm³ (Predicted)

- Boiling Point : 591.1 °C (Predicted)

- pKa : 14.86 (Predicted) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- Alkylating Activity : Similar compounds have demonstrated alkylating activity, which is crucial for their antitumor effects. The mechanism involves the formation of covalent bonds with DNA, leading to cell death in rapidly dividing cancer cells .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated using various cancer cell lines. In vitro studies suggest that it may induce cell cycle arrest and apoptosis through the activation of caspases and alterations in mitochondrial membrane potential .

- Signal Transduction Pathways : The compound may influence key signaling pathways such as MAPK and Akt pathways, which are essential for cell growth and survival. Inhibition of these pathways can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Case Studies

Several studies have explored the biological activity of similar compounds:

Q & A

Q. How to design SAR studies for analogs with modified phenyl or cyclohexyl groups?

- Methodological Answer :

- Substituent libraries : Synthesize analogs with electron-withdrawing (e.g., 4-F-phenyl) or bulky (e.g., adamantyl) groups to probe steric/electronic effects .

- Biological testing : Prioritize assays based on computational predictions (e.g., COX-2 inhibition for anti-inflammatory applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.